Cas no 112997-83-8 (N-(3-methylphenyl)methylhydroxylamine)

N-(3-methylphenyl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- BENZENEMETHANAMINE, N-HYDROXY-3-METHYL-
- N-(3-methylphenyl)methylhydroxylamine
- 112997-83-8
- AKOS021002878
- SCHEMBL14615332
- N-[(3-methylphenyl)methyl]hydroxylamine
- EN300-1854111
-
- インチ: InChI=1S/C8H11NO/c1-7-3-2-4-8(5-7)6-9-10/h2-5,9-10H,6H2,1H3
- InChIKey: OZORDXFGRGGLME-UHFFFAOYSA-N
計算された属性
- 精确分子量: 137.084063974Da
- 同位素质量: 137.084063974Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 95.3
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- XLogP3: 1.4
N-(3-methylphenyl)methylhydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854111-5.0g |
N-[(3-methylphenyl)methyl]hydroxylamine |
112997-83-8 | 5g |
$2277.0 | 2023-06-02 | ||
Enamine | EN300-1854111-0.25g |
N-[(3-methylphenyl)methyl]hydroxylamine |
112997-83-8 | 0.25g |
$381.0 | 2023-09-18 | ||
Enamine | EN300-1854111-1g |
N-[(3-methylphenyl)methyl]hydroxylamine |
112997-83-8 | 1g |
$414.0 | 2023-09-18 | ||
Enamine | EN300-1854111-10g |
N-[(3-methylphenyl)methyl]hydroxylamine |
112997-83-8 | 10g |
$1778.0 | 2023-09-18 | ||
Enamine | EN300-1854111-0.05g |
N-[(3-methylphenyl)methyl]hydroxylamine |
112997-83-8 | 0.05g |
$348.0 | 2023-09-18 | ||
Enamine | EN300-1854111-0.1g |
N-[(3-methylphenyl)methyl]hydroxylamine |
112997-83-8 | 0.1g |
$364.0 | 2023-09-18 | ||
Enamine | EN300-1854111-0.5g |
N-[(3-methylphenyl)methyl]hydroxylamine |
112997-83-8 | 0.5g |
$397.0 | 2023-09-18 | ||
Enamine | EN300-1854111-1.0g |
N-[(3-methylphenyl)methyl]hydroxylamine |
112997-83-8 | 1g |
$785.0 | 2023-06-02 | ||
Enamine | EN300-1854111-2.5g |
N-[(3-methylphenyl)methyl]hydroxylamine |
112997-83-8 | 2.5g |
$810.0 | 2023-09-18 | ||
Enamine | EN300-1854111-5g |
N-[(3-methylphenyl)methyl]hydroxylamine |
112997-83-8 | 5g |
$1199.0 | 2023-09-18 |
N-(3-methylphenyl)methylhydroxylamine 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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9. Back matter
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
N-(3-methylphenyl)methylhydroxylamineに関する追加情報
Professional Introduction to N-(3-methylphenyl)methylhydroxylamine (CAS No. 112997-83-8)
N-(3-methylphenyl)methylhydroxylamine, a compound with the CAS number 112997-83-8, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, characterized by its unique structural and functional properties, serves as a valuable intermediate in the synthesis of various pharmacologically active agents. The presence of a hydroxylamine functional group and a methyl-substituted aromatic ring makes it particularly intriguing for researchers exploring novel therapeutic avenues.
The chemical structure of N-(3-methylphenyl)methylhydroxylamine consists of a benzene ring substituted with a methyl group at the 3-position, attached to a hydroxylamine moiety through a methylene bridge. This configuration imparts distinct electronic and steric properties to the molecule, making it a versatile building block in medicinal chemistry. The hydroxylamine group is known for its reactivity, particularly in nucleophilic substitution reactions, while the aromatic ring enhances lipophilicity and metabolic stability, crucial factors in drug design.
In recent years, N-(3-methylphenyl)methylhydroxylamine has been extensively studied for its potential applications in the development of novel drugs targeting various diseases. One of the most promising areas of research involves its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous cancers and inflammatory diseases. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively.
Recent studies have highlighted the compound's utility in generating highly potent and selective kinase inhibitors. For instance, derivatives of N-(3-methylphenyl)methylhydroxylamine have been shown to exhibit inhibitory activity against tyrosine kinases, which are overactive in many forms of cancer. The hydroxylamine group allows for facile modifications, enabling chemists to fine-tune the pharmacokinetic properties of these inhibitors. This flexibility has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.
Another significant application of N-(3-methylphenyl)methylhydroxylamine lies in its role as an intermediate in the synthesis of antiviral agents. Viruses rely on host cellular machinery for replication, and inhibiting key viral enzymes can disrupt their life cycle. Researchers have leveraged the reactivity of the hydroxylamine group to develop compounds that target viral proteases and polymerases. These efforts have resulted in several promising candidates that show efficacy against both RNA and DNA viruses, offering hope for new treatments against emerging infectious diseases.
The compound's structural features also make it valuable in the development of neuroprotective agents. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the aggregation of misfolded proteins and oxidative stress. N-(3-methylphenyl)methylhydroxylamine-based molecules have been investigated for their ability to inhibit protein aggregation and scavenge reactive oxygen species. Preliminary findings suggest that these compounds can protect neuronal cells from damage caused by oxidative stress, potentially leading to novel therapeutic strategies for these debilitating conditions.
From a synthetic chemistry perspective, N-(3-methylphenyl)methylhydroxylamine serves as a versatile scaffold for exploring new reaction pathways and methodologies. Its unique reactivity allows chemists to develop innovative synthetic routes that may be applicable to other complex molecules. The compound's stability under various reaction conditions makes it an ideal candidate for library synthesis programs aimed at generating large collections of diverse compounds for high-throughput screening.
The pharmaceutical industry has taken notice of the potential of N-(3-methylphenyl)methylhydroxylamine as a building block for drug discovery. Several major pharmaceutical companies have included this compound in their internal libraries, recognizing its versatility and utility across multiple therapeutic areas. Collaborative research initiatives between academic institutions and industry partners continue to explore new applications for this compound, further solidifying its importance in modern medicinal chemistry.
In conclusion, N-(3-methylphenyl)methylhydroxylamine (CAS No. 112997-83-8) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an invaluable tool for designing novel therapeutics targeting cancers, viruses, neurodegenerative diseases, and other disorders. As research continues to uncover new applications for this compound, its importance is likely to grow even further, shaping the future landscape of medicinal chemistry.
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